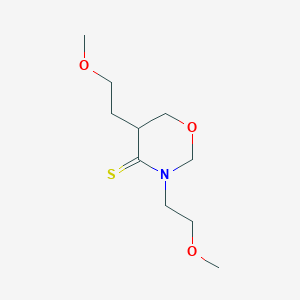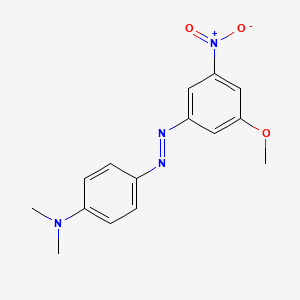
Azobenzene, 3-methoxy-4'-dimethylamino-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- is a derivative of azobenzene, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials.
Méthodes De Préparation
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. For Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro-, the synthesis can be achieved through the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azo compound.
Industrial production methods often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to light, a property that is exploited in molecular switches and light-responsive materials.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and dimethylamino groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include light sources for photoisomerization, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a molecular switch in the development of smart materials and responsive surfaces.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for its potential in photopharmacology, where light is used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the production of dyes, pigments, and light-responsive coatings
Mécanisme D'action
The primary mechanism by which Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- exerts its effects is through photoisomerization. Upon exposure to light, the compound switches from the trans to the cis form, resulting in a significant change in its molecular geometry and electronic properties. This change can affect the compound’s interactions with other molecules, making it useful in applications such as molecular switches and light-controlled drug delivery systems .
Comparaison Avec Des Composés Similaires
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the methoxy, dimethylamino, and nitro substituents.
4-Hydroxyazobenzene: Contains a hydroxy group, which shifts the absorption maximum wavelength and alters its photochemical properties.
4-Nitroazobenzene: Contains a nitro group, which affects its electronic properties and reactivity.
The unique combination of methoxy, dimethylamino, and nitro groups in Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- provides distinct electronic and photochemical properties, making it particularly useful in specific applications .
Propriétés
Numéro CAS |
381672-19-1 |
|---|---|
Formule moléculaire |
C15H16N4O3 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
4-[(3-methoxy-5-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N4O3/c1-18(2)13-6-4-11(5-7-13)16-17-12-8-14(19(20)21)10-15(9-12)22-3/h4-10H,1-3H3 |
Clé InChI |
BTSIFWXSKRSLQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


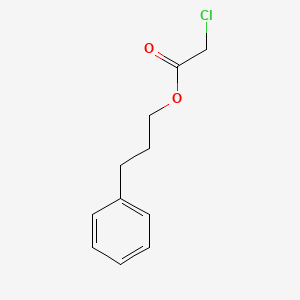

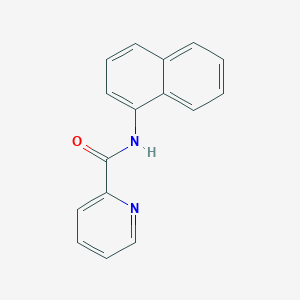
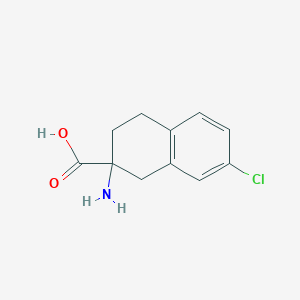
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)



![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
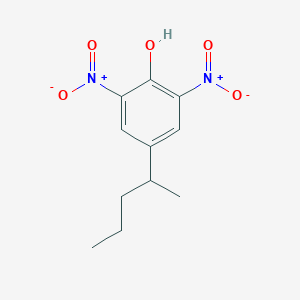
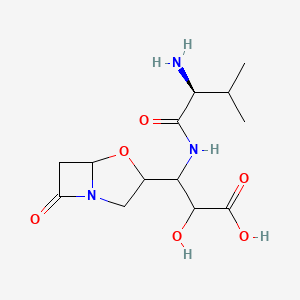
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
